Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate
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Overview
Description
Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate is an organic compound with the molecular formula C8H8BrNO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate typically involves the bromination and nitration of thiophene derivatives, followed by esterification. One common method includes:
Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Nitration: The brominated thiophene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The resulting 5-bromo-2-nitrothiophene is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Ethyl 2-(5-amino-2-nitrothiophen-3-yl)acetate.
Substitution: Ethyl 2-(5-substituted-2-nitrothiophen-3-yl)acetate.
Hydrolysis: 2-(5-bromo-2-nitrothiophen-3-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Biology: It serves as a building block for the synthesis of molecules that can probe biological systems and pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate can be compared with other thiophene derivatives:
Ethyl 2-(5-chloro-2-nitrothiophen-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(5-bromo-2-aminothiophen-3-yl)acetate:
Ethyl 2-(5-bromo-2-methylthiophen-3-yl)acetate: The presence of a methyl group instead of a nitro group can significantly alter its chemical behavior and uses.
This compound stands out due to its unique combination of functional groups, which provide a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-2-14-7(11)4-5-3-6(9)15-8(5)10(12)13/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHKBSZYSSBCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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